1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide
Description
1-(2-Fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a 2-fluorophenyl group, a methanesulfonamide linker, and a tetrahydrofuran (THF)-carbonyl-substituted indoline scaffold. The fluorine atom at the ortho position of the phenyl ring may enhance lipophilicity and metabolic stability, while the THF-carbonyl indoline moiety could contribute to conformational rigidity or receptor binding specificity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-2,4-5,7-8,12,19,22H,3,6,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNPTCPHQGWGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest various mechanisms of action, particularly in relation to neurological and inflammatory conditions. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a fluorophenyl group, an indolin moiety, and a methanesulfonamide functional group. These components contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₄S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide |
The biological activity of the compound is thought to arise from its interaction with various biological targets, including enzymes and receptors. The sulfonamide group may form hydrogen bonds with amino acid residues in target proteins, while the fluorophenyl group enhances lipophilicity and metabolic stability, potentially increasing binding affinity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study on related indolin derivatives showed that they could inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways . The specific mechanisms for 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide remain to be fully elucidated but could involve modulation of signaling pathways relevant to cancer cell proliferation.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar frameworks have been shown to interact with dopamine transporters, which are crucial in neurodegenerative diseases . The presence of the fluorine atom in the structure may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Anti-inflammatory Properties
The methanesulfonamide group is known for its anti-inflammatory properties. Analogous compounds have demonstrated efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines . This suggests that the compound could potentially be used in treating conditions characterized by chronic inflammation.
Synthesis and Evaluation
A series of analogs were synthesized to evaluate their biological activities. For instance, derivatives were tested for their binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT). One study found that certain modifications led to increased selectivity for DAT over SERT, indicating potential for treating psychostimulant abuse .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide and target proteins. These studies suggest favorable binding conformations that align with observed biological activities, providing a computational basis for further experimental validation .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that modifications in the indoline structure can enhance its affinity for specific cancer targets, leading to effective therapeutic outcomes. A study demonstrated that derivatives of indoline exhibited potent cytotoxic effects against various cancer cell lines, suggesting that 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide may share similar properties .
-
Enzyme Inhibition
- This compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For instance, studies have indicated that compounds with similar frameworks can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments . The structural modifications in this compound may enhance its selectivity and potency as an enzyme inhibitor.
-
Covalent Inhibitors
- The development of covalent inhibitors has gained attention in drug discovery. The unique sulfonamide group in this compound may facilitate covalent bonding with target proteins, enhancing the duration of action and efficacy. Recent research into covalent inhibitors emphasizes the importance of scaffold diversity, where compounds like 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide could be optimized for better binding interactions .
Synthesis and Optimization
The synthesis of this compound involves multicomponent reactions (MCR), which are advantageous for creating diverse libraries of compounds efficiently. The use of MCR allows for the rapid generation of structurally diverse analogs that can be screened for biological activity .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | MCR | Indoles, Boronic Esters | 70+ |
| 2 | Deprotection | Acetic Anhydride | Variable |
| 3 | Cyclization | Acid Chlorides | High |
Case Studies
-
Study on Anticancer Activity
- A recent study evaluated a series of indoline derivatives for their anticancer properties. The results indicated that compounds with similar frameworks to 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
-
Enzyme Inhibition Assay
- Another investigation focused on the enzyme inhibition profile of related sulfonamides, revealing that modifications at the N-position significantly impacted binding affinity and selectivity towards PTP1B. This suggests that similar modifications could enhance the therapeutic potential of the target compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(2,5-Difluorophenyl)-N-[2-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide
- Key Features :
- 2,5-Difluorophenyl group (vs. 2-fluorophenyl in the target compound).
- Imidazo[2,1-b][1,3]thiazole heterocycle (vs. indoline-THF).
- The imidazothiazole moiety introduces a planar, electron-rich system, which could enhance interactions with kinases or nucleic acids .
N-(2-Chloro-6-fluorophenyl)-4-(2-Cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
- Key Features: Chloro-fluoro substitution on the phenyl ring. Cyano-hydroxyenamide and isopropoxy groups.
- Implications: Chlorine increases steric bulk and lipophilicity compared to fluorine. The cyano-hydroxyenamide group may enable covalent binding to target proteins, a mechanism absent in the target sulfonamide .
Heterocyclic Core Modifications
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)
- Key Features :
- Tetrahydro-2-oxofuran (vs. THF-carbonyl in the target compound).
- Cyclopropanecarboxamide linker.
- Implications: The oxidized furan (lactone) may confer higher reactivity or susceptibility to hydrolysis.
2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-Trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Key Features: Furo[2,3-b]pyridine core (vs. indoline). Trifluoroethylamino and methylcyclopropyl groups.
- Trifluoroethyl groups improve metabolic resistance but may increase toxicity .
Functional Group Analysis
Methanesulfonamide vs. Carboxamide Linkers
- In contrast, carboxamide-containing analogs (e.g., cyprofuram) may exhibit different binding modes due to their dual hydrogen-bonding capacity .
Fluorine Positioning
Data Table: Structural and Functional Comparison
Q & A
How can researchers optimize the synthesis of 1-(2-fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide to improve yield and purity?
Answer:
Synthesis optimization involves:
- Stepwise Functionalization : Prioritize coupling the tetrahydrofuran-2-carbonyl group to the indolin-6-yl scaffold before introducing the 2-fluorophenyl-methanesulfonamide moiety. This minimizes steric hindrance and side reactions .
- Solvent Selection : Use tetrahydrofuran (THF) as a solvent for its ability to dissolve polar intermediates and stabilize reactive intermediates via coordination .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate sulfonamide derivatives, followed by recrystallization in ethanol for high-purity crystals .
What advanced techniques are critical for resolving structural ambiguities in this compound?
Answer:
- X-ray Crystallography : Essential for confirming stereochemistry at the indolin-6-yl-tetrahydrofuran junction and validating the sulfonamide linkage geometry .
- Dynamic NMR Spectroscopy : Resolves conformational flexibility in the tetrahydrofuran-carbonyl group by analyzing temperature-dependent shifts in -NMR spectra (e.g., coalescence temperatures for rotamers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula integrity, particularly for distinguishing between methanesulfonamide and potential sulfonic acid byproducts .
How can computational modeling predict the reactivity of the sulfonamide group in this compound?
Answer:
- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., sulfonamide nitrogen) prone to alkylation or acylation .
- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for sulfonamide derivatization .
What methodologies address contradictions in spectroscopic data during characterization?
Answer:
- Cross-Validation with IR and -NMR : Resolve discrepancies between -NMR peak assignments and expected splitting patterns by correlating carbonyl (C=O) stretches (~1700 cm) with -NMR signals (~200 ppm for ketones) .
- HPLC-MS Coupling : Detect trace impurities (e.g., des-fluoro byproducts) that may skew spectral interpretations, using reverse-phase C18 columns with acetonitrile/water gradients .
How does the fluorophenyl group influence the compound’s stability under acidic conditions?
Answer:
- Hydrolytic Stability Assays : Compare degradation rates (via -NMR monitoring) of the 2-fluorophenyl analog vs. non-fluorinated analogs in HCl/THF (0.1 M, 50°C). Fluorine’s electron-withdrawing effect stabilizes the sulfonamide bond against hydrolysis .
- pH-Dependent UV-Vis Spectroscopy : Track absorbance shifts at 260 nm (aromatic π→π* transitions) to quantify protonation effects on the sulfonamide group .
What experimental strategies elucidate the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (e.g., ) with enzymes like cyclooxygenase-2, leveraging its sulfonamide moiety’s affinity for metalloenzymes .
- Fluorescence Quenching Assays : Monitor tryptophan residue fluorescence in target proteins (e.g., serum albumin) to assess binding-induced conformational changes .
How can researchers design derivatives to enhance metabolic stability?
Answer:
- Isotere Replacement : Substitute the tetrahydrofuran ring with a tetrahydropyran group to reduce CYP450-mediated oxidation while retaining conformational rigidity .
- Deuterium Labeling : Introduce deuterium at the methanesulfonamide methyl group to slow oxidative metabolism, validated via LC-MS/MS analysis of hepatic microsome incubations .
What analytical workflows validate the compound’s purity for in vitro studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
